Propyl 6-chloropyridazine-3-carboxylate

Description

Structural Context within Pyridazine (B1198779) Chemistry and Heterocyclic Systems

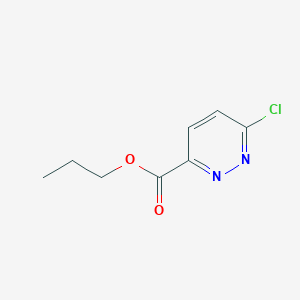

Propyl 6-chloropyridazine-3-carboxylate is an aromatic heterocyclic compound. Its core structure is the pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. This fundamental diazine structure is substituted at two key positions:

A chloro group at the 6-position.

A propyl carboxylate group (an ester) at the 3-position.

The arrangement of the nitrogen atoms in the pyridazine ring results in unique physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding. nih.gov These characteristics distinguish it from other azines and influence its role in molecular interactions. The presence of the chloro and ester functional groups provides reactive sites for further chemical modification, making it a versatile intermediate in organic synthesis.

Significance of the Pyridazine Scaffold in Organic Synthesis and Medicinal Chemistry Research

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. nih.govrjptonline.org This framework is a key component in the design of novel therapeutic agents, with derivatives exhibiting a vast array of pharmacological activities. rjptonline.orgsarpublication.comnih.govresearchgate.net The versatility of the pyridazine ring allows for easy functionalization, making it an attractive starting point for the synthesis of new drugs. researchgate.net

Researchers have extensively documented the biological potential of molecules containing the pyridazine core, which has led to the development of marketed drugs for various conditions. nih.gov The inherent properties of the pyridazine ring, such as its polarity and ability to engage in specific interactions with biological targets, contribute to its value in drug discovery. nih.govresearchgate.net

Interactive Data Table: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Description |

| Anticancer | Compounds have been developed targeting various processes involved in cancer progression, including tumor metabolism and cell signal transduction. nih.govresearchgate.net |

| Anti-inflammatory | Pyridazine-based compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov |

| Antimicrobial | The scaffold is found in agents with antibacterial and antifungal properties. rjptonline.orgsarpublication.com |

| Antihypertensive | Certain derivatives exhibit activity that can lower blood pressure. rjptonline.orgresearchgate.net |

| Anticonvulsant | The pyridazine structure is a component of molecules investigated for treating seizures. rjptonline.orgsarpublication.com |

| Analgesic | Some derivatives have shown pain-relieving properties. sarpublication.comnih.gov |

| Antiviral | Research has indicated the potential for pyridazine compounds to inhibit viral replication. rjptonline.org |

| Antidiabetic | The scaffold has been incorporated into molecules with blood sugar-lowering effects. rjptonline.org |

| Cardiotonic | Marketed drugs like pimobendan (B44444) and levosimendan, used to treat heart failure, are based on the pyridazine structure. nih.gov |

Overview of Research Directions for this compound

While specific research focused exclusively on this compound is not extensively published, its research directions can be inferred from studies on its close analogues, such as 6-chloropyridazine-3-carboxylic acid and its corresponding methyl and ethyl esters. nih.gov The primary area of investigation for this compound is its role as a chemical intermediate.

The synthesis of more complex pyridazine derivatives often involves the modification of functional groups at the 3 and 6 positions. This compound is likely synthesized from 6-chloropyridazine-3-carboxylic acid via esterification. This acid, in turn, is a known derivative used in the preparation of stearoyl-CoA desaturase inhibitors.

The ester and chloro-substituents serve as handles for further chemical transformations:

The ester group can be hydrolyzed back to the carboxylic acid or converted into an amide, as seen in the synthesis of 6-Chloropyridazine-3-carboxamide (B1590579) from the methyl ester. guidechem.com

The chloro group at the 6-position is a common site for nucleophilic substitution reactions, allowing for the introduction of various other functional groups, such as amino or alkoxy moieties, to build a library of new compounds for biological screening. google.com

Therefore, the principal research direction for this compound is its application as a versatile intermediate in multi-step synthetic pathways aimed at producing novel, biologically active pyridazine derivatives for medicinal and agrochemical applications. guidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

propyl 6-chloropyridazine-3-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3 |

InChI Key |

TYWAMYLZKSDDKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NN=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 6 Chloropyridazine 3 Carboxylate and Its Analogues

Strategies for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is the foundational step in the synthesis of propyl 6-chloropyridazine-3-carboxylate. Chemists have developed several reliable methods, which can be broadly categorized into the cyclization of acyclic precursors and the transformation of existing heterocyclic structures.

Cyclization Reactions from Acyclic Precursors

The most common and versatile approach to constructing the pyridazine nucleus is through the condensation reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This method allows for the direct formation of the six-membered diazine ring. While specific examples leading directly to the 6-chloro-3-carboxylate pyridazine scaffold are not extensively documented in readily available literature, the general principle is well-established.

The synthesis typically involves the reaction of a 1,4-dicarbonyl compound, such as a diketone, ketoacid, or diester, with hydrazine hydrate. The selection of the acyclic precursor is crucial as it dictates the substitution pattern on the resulting pyridazine ring. For instance, the use of a 4-ketoacid derivative would be a logical starting point for obtaining a pyridazinone, which can then be further functionalized.

A representative, though general, reaction is the condensation of levulinic acid with phenylhydrazine, which was one of the earliest reported syntheses of a pyridazine derivative.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | General Knowledge |

| 4-Ketoacid | Hydrazine | Pyridazinone | General Knowledge |

Transformation of Related Heterocycles

An alternative strategy for the synthesis of the pyridazine ring involves the transformation of other heterocyclic systems. This approach can be particularly useful when the starting heterocycle is readily available. One such method is the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles. This reaction proceeds with the extrusion of dinitrogen to afford the pyridazine core.

Another notable transformation involves the skeletal editing of pyridines to produce pyridazines. This novel approach involves a carbon-to-nitrogen atom replacement, effectively converting a pyridine (B92270) ring into a pyridazine ring. While this is a more recent development, it holds promise for accessing novel pyridazine analogues.

Introduction and Manipulation of the Chlorine Substituent

The presence of a chlorine atom at the 6-position of the pyridazine ring is a key feature of the target molecule. This substituent is typically introduced either through direct chlorination of a pyridazinone precursor or via a halogen exchange reaction.

Direct Chlorination Procedures

The most common method for introducing a chlorine atom at the 6-position is the direct chlorination of the corresponding pyridazin-6-one. This transformation is typically achieved by treating the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group of the pyridazinone tautomer into a chloro substituent.

For example, a pyridazinone precursor can be heated with phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine or a phase-transfer catalyst, to yield the desired 6-chloropyridazine. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions. A patent describes the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine (B130396) through an oxidation step, which is then followed by chlorination. google.com

| Starting Material | Reagent | Product | Reference |

| Pyridazin-6-one | POCl₃ | 6-Chloropyridazine | General Knowledge |

| 3-Chloro-6-methylpyridazine | Oxidizing Agent | 6-Chloropyridazine-3-carboxylic acid | google.com |

Halogen Exchange Reactions

In some instances, the chlorine atom can be introduced via a halogen exchange reaction, a process often referred to as a Finkelstein-type reaction. This method is particularly useful if the corresponding 6-bromo or 6-iodopyridazine is more readily accessible. The reaction involves treating the 6-halopyridazine with a source of chloride ions, such as a metal chloride (e.g., NaCl, CuCl), in a suitable solvent. The equilibrium of the reaction is driven towards the formation of the more stable carbon-chlorine bond or by the precipitation of the resulting metal halide salt. While this is a well-established reaction for alkyl and aryl halides, its application to pyridazine systems would depend on the specific substrate and reaction conditions.

Esterification and Transesterification Approaches for the Propyl Ester Moiety

The final step in the synthesis of this compound is the formation of the propyl ester. This can be accomplished through either direct esterification of the corresponding carboxylic acid or by transesterification of a more readily available ester, such as a methyl or ethyl ester.

A common method for the direct esterification of a carboxylic acid is the Fischer esterification. masterorganicchemistry.com This reaction involves refluxing the carboxylic acid (6-chloropyridazine-3-carboxylic acid) with propanol (B110389) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation.

Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acyl chloride. The synthesis of 6-chloropyridazine-3-carbonyl chloride can be achieved by treating 6-chloropyridazine-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with propanol, usually in the presence of a non-nucleophilic base to neutralize the HCl generated, to afford the desired propyl ester. One source describes the preparation of 6-chloropyridazine-3-carboxamide (B1590579) from 6-chloropyridazine-3-carbonyl chloride, indicating the feasibility of forming the acyl chloride intermediate. guidechem.comguidechem.com

Transesterification is another viable route. If, for example, methyl 6-chloropyridazine-3-carboxylate is available, it can be converted to the propyl ester by heating it with propanol in the presence of an acid or base catalyst. The equilibrium is driven in favor of the product by using a large excess of propanol.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 6-Chloropyridazine-3-carboxylic acid | Propanol, H₂SO₄ | This compound | Fischer Esterification | masterorganicchemistry.com |

| 6-Chloropyridazine-3-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Propanol, Base | This compound | Acyl Chloride Formation and Esterification | guidechem.comguidechem.com |

| Methyl 6-chloropyridazine-3-carboxylate | Propanol, Acid or Base Catalyst | This compound | Transesterification | General Knowledge |

Direct Esterification of 6-chloropyridazine-3-carboxylic Acid

The most straightforward method for the synthesis of this compound is the direct esterification of 6-chloropyridazine-3-carboxylic acid with propanol. This reaction is a classic example of the Fischer-Speier esterification, a process that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com

Typically, the reaction is carried out by heating the carboxylic acid in a large excess of propanol, which serves as both a reactant and the solvent. masterorganicchemistry.comtamu.edu The presence of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com Common catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed using a Dean-Stark apparatus, or the reaction is driven by the large excess of the alcohol. masterorganicchemistry.com

The general mechanism involves several reversible steps:

Protonation of the carbonyl group of the carboxylic acid.

Nucleophilic attack by the propanol molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

| Parameter | Condition | Purpose |

| Reactants | 6-chloropyridazine-3-carboxylic acid, Propanol | Formation of the propyl ester |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | To increase the electrophilicity of the carbonyl carbon |

| Solvent | Excess Propanol | To serve as a reactant and drive the equilibrium |

| Temperature | Reflux | To increase the reaction rate |

| Work-up | Neutralization, Extraction | To isolate the pure ester product |

Catalytic Transesterification Processes

Transesterification is another valuable method for the synthesis of this compound, particularly if a different ester, such as the methyl or ethyl ester, is more readily available. This process involves the exchange of the alcohol group of an ester with a different alcohol. wikipedia.org For instance, Methyl 6-chloropyridazine-3-carboxylate can be converted to the desired propyl ester by reacting it with propanol in the presence of a catalyst.

This reaction is also an equilibrium process. To favor the formation of the propyl ester, a large excess of propanol is typically used, and the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation to shift the equilibrium forward. wikipedia.org Both acid and base catalysts can be employed for transesterification. wikipedia.org

Acid Catalysis : Similar to direct esterification, acids like H₂SO₄ or TsOH protonate the carbonyl oxygen, making the ester susceptible to nucleophilic attack by propanol. wikipedia.org

Base Catalysis : Bases, such as sodium propoxide, deprotonate propanol to form the more nucleophilic propoxide ion, which then attacks the carbonyl carbon of the starting ester. wikipedia.org

The choice of catalyst depends on the stability of the starting materials and products to acidic or basic conditions.

| Starting Material | Reagent | Catalyst Type | Key Condition |

| Methyl 6-chloropyridazine-3-carboxylate | Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Removal of methanol (B129727) byproduct |

| Ethyl 6-chloropyridazine-3-carboxylate | Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Removal of ethanol (B145695) byproduct |

Multi-Step Synthesis Pathways from Simpler Precursors

This compound can also be constructed from simple, acyclic precursors through a multi-step synthesis. A common and versatile method for forming the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine. organic-chemistry.orgnih.gov

A plausible synthetic route could begin with the synthesis of a suitable 1,4-dicarbonyl precursor that already contains the necessary functionalities or can be easily functionalized. For example, a multi-step pathway could be envisioned as follows:

Formation of a 1,4-dicarbonyl compound : A key intermediate such as a 2-chloro-1,4-dioxo compound with a protected carboxylic acid or a precursor group at the appropriate position would be synthesized.

Cyclization with Hydrazine : The 1,4-dicarbonyl compound is then reacted with hydrazine (H₂NNH₂) or hydrazine hydrate. This reaction proceeds via the formation of a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring.

Functional Group Interconversion : Following the formation of the 6-chloropyridazine core, the group at the 3-position is converted to a carboxylic acid. This could involve, for instance, the oxidation of a methyl group or the hydrolysis of a nitrile.

Esterification : The final step is the esterification of the resulting 6-chloropyridazine-3-carboxylic acid with propanol, as described in section 2.3.1.

This approach offers flexibility in introducing various substituents onto the pyridazine ring by modifying the structure of the initial acyclic precursors.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and sustainable synthetic methods. These advanced techniques have found application in pyridazine chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.orgsphinxsai.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. researchgate.net

In the context of synthesizing this compound, microwave heating can be applied to the direct esterification step. researchgate.net The reaction between 6-chloropyridazine-3-carboxylic acid and propanol with an acid catalyst can be performed in a sealed vessel in a microwave reactor. The direct interaction of microwaves with the polar molecules of the reactants and solvent leads to rapid and uniform heating, which accelerates the attainment of equilibrium. sphinxsai.com This technique aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of solvents. rsc.org

| Method | Heating | Typical Reaction Time | Advantages |

| Conventional | Oil Bath/Heating Mantle | Hours | Standard, well-established |

| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, shorter reaction times, often higher yields |

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchinschools.orgnih.gov They can function as both the solvent and the catalyst in chemical reactions.

Catalytic Methods in Pyridazine Chemistry, including Palladium-Mediated Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly useful for the synthesis of analogues of this compound.

One relevant palladium-catalyzed reaction is alkoxycarbonylation. rsc.orgnih.gov This reaction involves the introduction of a carbonyl group and an alkoxy group into an organic molecule, typically starting from a halide and using carbon monoxide and an alcohol. For instance, it is conceivable to synthesize pyridazine esters by the palladium-catalyzed alkoxycarbonylation of a suitable chloropyridazine precursor with carbon monoxide and propanol. This would directly install the propyl carboxylate group onto the pyridazine ring.

The general catalytic cycle for such a reaction typically involves:

Oxidative addition of the chloropyridazine to a Pd(0) complex.

Insertion of carbon monoxide into the palladium-carbon bond to form a palladated acyl complex.

Nucleophilic attack by propanol on the acyl group.

Reductive elimination to release the ester product and regenerate the Pd(0) catalyst.

This methodology provides a powerful route to a variety of pyridazine-3-carboxylate esters and their analogues by simply changing the alcohol used in the reaction. nih.gov

Regiospecific Synthesis Considerations in Pyridazine Derivatization

The synthesis of specifically substituted pyridazines, such as this compound, necessitates careful control over the regioselectivity of the reactions employed. The inherent asymmetry of the pyridazine ring, along with the influence of existing substituents, dictates the position of incoming functional groups. Understanding these directing effects is paramount for the efficient and selective synthesis of target molecules.

One key aspect of regiospecificity in pyridazine synthesis involves the initial construction of the heterocyclic ring. Inverse-electron-demand Diels-Alder reactions are a powerful tool for creating the pyridazine core with a high degree of regioselectivity. For instance, the reaction between electron-deficient tetrazines and various dienophiles, such as alkynyl sulfides, can lead to the formation of trisubstituted pyridazines in a selective manner. The nature and substitution pattern of both the tetrazine and the dienophile play a crucial role in directing the cycloaddition and subsequent functionalization.

Furthermore, derivatization of a pre-existing pyridazine core is heavily influenced by the electronic properties of the ring and its substituents. In the case of 3,6-disubstituted pyridazines, the two available positions for further substitution are C4 and C5. The regiochemical outcome of reactions such as nucleophilic aromatic substitution is determined by the activating or deactivating nature of the groups at C3 and C6.

A pertinent example of regioselective derivatization is the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine. The reaction with ammonia (B1221849) proceeds with high selectivity, substituting one chlorine atom over the other. This selectivity can be attributed to the electronic differences between the C3 and C6 positions, influenced by the two nitrogen atoms in the ring. The reaction conditions, including solvent and temperature, can be optimized to enhance this inherent regioselectivity.

Similarly, the synthesis of pyrido[3,4-c]pyridazines highlights the importance of regioselective nucleophilic substitution on a dichlorinated pyridazine precursor. The reaction of 4,6-dichloropyridazine-3-carboxylate with a nucleophile can be directed to occur selectively at the C4 position, leaving the C6 chloro group intact for subsequent transformations. This selectivity is crucial for building more complex fused heterocyclic systems.

The table below summarizes key considerations for achieving regiospecificity in the synthesis of pyridazine derivatives.

| Reaction Type | Key Factors Influencing Regioselectivity | Example Application |

| Inverse-Electron-Demand Diels-Alder | Electronic nature of tetrazine and dienophile substituents | Synthesis of trisubstituted pyridazines |

| Nucleophilic Aromatic Substitution | Electronic properties of existing ring substituents, nature of the nucleophile, reaction conditions (solvent, temperature) | Selective amination of 3,6-dichloropyridazine |

| Derivatization of Dichloropyridazines | Positional influence of other substituents (e.g., carboxylate group), steric hindrance | Regioselective substitution at C4 of 4,6-dichloropyridazine-3-carboxylate |

The synthesis of this compound itself would likely proceed from 6-chloropyridazine-3-carboxylic acid. The formation of this carboxylic acid intermediate can be achieved through methods such as the oxidation of 3-chloro-6-methylpyridazine. Subsequent esterification with propanol would yield the desired product. The critical regiospecific step in this sequence is the initial selective oxidation of the methyl group at the C6 position of the pyridazine ring, which is influenced by the presence of the chlorine atom at the C3 position.

The following table outlines a potential synthetic sequence highlighting the regiospecific steps.

| Step | Reaction | Reactants | Product | Regiospecific Consideration |

| 1 | Oxidation | 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | Selective oxidation of the methyl group, directed by the pyridazine ring electronics. |

| 2 | Esterification | 6-chloropyridazine-3-carboxylic acid, Propanol | This compound | Reaction at the carboxylic acid functional group without affecting the chloro-substituent on the pyridazine ring. |

Chemical Reactivity and Mechanistic Studies of Propyl 6 Chloropyridazine 3 Carboxylate

Reactions of the Ester Functional Group

The propyl ester group at the C-3 position of the pyridazine (B1198779) ring is susceptible to nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the propoxy group.

Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the propoxide ion yields the carboxylate salt, which is then protonated to give the carboxylic acid. The rate of this reaction is influenced by factors such as temperature, pH, and the concentration of the base.

Table 1: General Conditions for Hydrolysis of Related Alkyl Pyridazine Carboxylates

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 6-chloropyridazine-3-carboxylate | Aqueous NaOH, reflux | 6-Chloropyridazine-3-carboxylic acid | scbt.com |

| 4,6-dichloropyridazine-3-carboxylate | Acid-catalyzed decarboxylation of an intermediate | Diester derivative | mdpi.com |

This table presents data for related compounds to infer the reactivity of Propyl 6-chloropyridazine-3-carboxylate.

The propyl ester of 6-chloropyridazine-3-carboxylic acid can be converted into a variety of other carboxylic acid derivatives, most notably amides. The reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding 6-chloropyridazine-3-carboxamides. This transformation is a nucleophilic acyl substitution where the amine acts as the nucleophile.

For instance, the synthesis of 6-chloropyridazine-3-carboxamide (B1590579) has been successfully achieved by reacting the corresponding methyl ester with ammonia. guidechem.com This suggests that a similar reaction with this compound would proceed efficiently. The reaction typically requires heating in a sealed vessel with an alcoholic solution of ammonia. guidechem.com

Furthermore, the carboxylic acid obtained from hydrolysis can be converted to an acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. guidechem.com This acyl chloride is a highly reactive intermediate that can be used to synthesize a wide range of other derivatives, including esters with different alcohol moieties and amides under milder conditions.

Table 2: Synthesis of Carboxamide from a Related Ester

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 6-chloropyridazine-3-carboxylate | 25% Ammonia solution, Ethanol (B145695), 100°C | 6-Chloropyridazine-3-carboxamide | guidechem.com |

This table demonstrates the feasibility of amidation for esters of 6-chloropyridazine-3-carboxylic acid.

Nucleophilic Substitution at the C-6 Chlorine Atom

The chlorine atom at the C-6 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the adjacent ring nitrogen and the electron-withdrawing carboxylate group, facilitates the attack of nucleophiles at this position.

The mechanism of nucleophilic substitution at the C-6 position generally proceeds through a two-step addition-elimination pathway, characteristic of SNAr reactions. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring and the carboxylate group.

In the second, typically faster step, the chloride ion is eliminated, and the aromaticity of the pyridazine ring is restored, yielding the substituted product. The rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

A wide array of nucleophiles can displace the C-6 chlorine atom, leading to a diverse range of substituted pyridazine derivatives. These reactions are synthetically valuable for introducing various functional groups onto the pyridazine core.

For example, the reaction of 6-chloropyridazine-3-carboxylic acid with sodium methoxide (B1231860) results in the formation of 6-methoxypyridazine-3-carboxylic acid. google.com This indicates that alkoxides are effective nucleophiles for this transformation. Similarly, nitrogen-containing nucleophiles, such as amines and hydrazines, can be used to introduce amino and hydrazinyl groups at the C-6 position. wur.nl

Table 3: Examples of Nucleophilic Substitution at the C-6 Position of Related 6-Chloropyridazine Derivatives

| Starting Material | Nucleophile/Reagents | Product | Reference |

| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol (B129727) | 6-Methoxypyridazine-3-carboxylic acid | google.com |

| 3,6-Dichloropyridazine | Hydrazine (B178648) hydrate, Ethanol | 6-Chloro-3-hydrazinopyridazine | |

| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Regioselective substitution at C-4 | mdpi.comresearchgate.net |

This table illustrates the SNAr reactivity of the chloro substituent in pyridazine derivatives.

Reactions Involving the Pyridazine Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are basic and can react with electrophiles. However, the presence of the electron-withdrawing chloro and carboxylate groups reduces their basicity compared to unsubstituted pyridazine. Nevertheless, these nitrogen atoms can still participate in certain reactions.

Alkylation of the ring nitrogen atoms can occur with alkyl halides, although this is less common for pyridazines bearing strong electron-withdrawing groups. Protonation of the nitrogen atoms can occur in the presence of strong acids. The position of protonation or alkylation can be influenced by the electronic effects of the substituents on the ring. researchgate.net The pyridazine ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature. researchgate.net

Alkylation and Acylation of Ring Nitrogens

The pyridazine ring contains two nitrogen atoms, each with a lone pair of electrons, making them susceptible to electrophilic attack. N-alkylation involves the introduction of an alkyl group onto one of the ring nitrogens, typically through reaction with an alkyl halide. wisdomlib.org This process can be challenging in pyridazine syntheses due to the electronic nature of the ring. wisdomlib.org

The reaction proceeds via a nucleophilic attack from a ring nitrogen atom on the electrophilic carbon of an alkylating agent, such as an alkyl halide or sulfate. This forms a quaternary pyridazinium salt. The regioselectivity of the alkylation (i.e., which of the two nitrogen atoms is alkylated) can be influenced by steric and electronic factors. For instance, in 3-substituted pyridazines, alkylation often occurs at the N-1 position. The formation of these pyridazinium salts is a key step in generating pyridazinium ylides, which are important intermediates in cycloaddition reactions.

Acylation follows a similar mechanistic pathway, involving the reaction with an acylating agent like an acyl chloride or anhydride (B1165640) to form an N-acylpyridazinium ion. These intermediates are generally highly reactive.

Complexation with Metal Centers

The pyridazine moiety, particularly with the adjacent carboxylate group, presents potential for acting as a ligand in coordination chemistry. The two nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can serve as donor sites for complexation with metal centers. While specific studies on the complexation of this compound with metal ions are not extensively documented, the general structural motif of pyridazine-carboxylates suggests the potential for bidentate chelation.

Such ligands can coordinate with a metal ion using one of the ring nitrogens and an oxygen atom from the carboxylate group, forming a stable chelate ring. The specific coordination mode and the stability of the resulting metal complex would depend on the metal ion, the solvent system, and the reaction conditions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, allowing for extensive functionalization of the pyridazine core.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide. nih.govnih.gov This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. researchgate.netorganic-chemistry.org For 6-chloropyridazine-3-carboxylate esters, the reaction involves the coupling of the C-6 position with various aryl or heteroaryl boronic acids.

The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

Studies on similar 3,6-disubstituted pyridazine systems have demonstrated the feasibility of this reaction, though yields can sometimes be modest due to competing side reactions. nih.gov

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | ~25-30% |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | ~28% |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | ~20-25% |

| 4 | Furan-2-boronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | ~15-20% |

Table 1: Representative examples of Suzuki-Miyaura coupling reactions on analogous 6-halopyridazine systems. Yields are approximate based on literature for similar substrates and may vary. nih.govnih.govmdpi.com

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-N bonds between an aryl halide and an amine. wiley.comnih.gov This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The reaction on this compound allows for the introduction of a wide variety of primary and secondary amines at the 6-position.

The success of this reaction often depends critically on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos or BINAP are commonly employed, along with a strong base like cesium carbonate or sodium tert-butoxide. researchgate.netresearchgate.net

| Entry | Amine | Palladium Source | Ligand | Base | Solvent |

| 1 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |

| 2 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane |

| 3 | Benzylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |

| 4 | Aqueous Ammonia | Pd(OAc)₂ | KPhos | KOH | t-Amyl alcohol |

Table 2: Typical conditions reported for Buchwald-Hartwig amination on heteroaryl chlorides. researchgate.netresearchgate.netnih.gov

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki and Buchwald-Hartwig reactions, the chloro-substituent on the pyridazine ring can participate in a variety of other palladium-catalyzed transformations. These methods further expand the synthetic utility of this compound for creating diverse molecular architectures.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynyl-substituted pyridazine. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Heck Coupling: This reaction forms a C-C bond between the chloropyridazine and an alkene, resulting in a vinyl-substituted pyridazine.

Stille Coupling: In this reaction, an organotin compound is coupled with the chloropyridazine, offering another route for C-C bond formation.

Carbonylation Reactions: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group, which can lead to the formation of carboxylic acids, esters, or amides at the 6-position. encyclopedia.pubmdpi.com

Cycloaddition and Rearrangement Processes

The pyridazine ring system can participate in cycloaddition reactions, although it is less reactive than simpler dienes due to its aromatic character. One of the most significant cycloaddition pathways for pyridazines involves their conversion into pyridazinium ylides. As mentioned in section 3.3.1, N-alkylation of the pyridazine ring produces a pyridazinium salt. Subsequent deprotonation with a base generates a highly reactive 1,3-dipolar pyridazinium ylide.

These ylides can readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes (e.g., dimethyl acetylenedicarboxylate) or alkenes. This process leads to the formation of new fused heterocyclic ring systems, such as pyrrolopyridazines. The reaction is often highly regioselective.

Advanced Spectroscopic and Structural Characterization of Propyl 6 Chloropyridazine 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms. researchgate.netnih.gov For Propyl 6-chloropyridazine-3-carboxylate, a combination of one- and two-dimensional NMR experiments is essential for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals. nih.govpreprints.org

One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl chain protons and the two aromatic protons on the pyridazine (B1198779) ring. The aromatic protons, being in different chemical environments, would appear as two distinct doublets. The propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the ester oxygen.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the propyl chain.

To definitively assign these signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For instance, it would show a correlation between the two adjacent protons on the pyridazine ring and also confirm the connectivity within the propyl group (CH₃ to the adjacent CH₂ and that CH₂ to the ester-linked CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It allows for the unambiguous assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H4/H5 | ~7.8-8.2 (d) | ~128-132 | C3, C6, other ring carbons |

| H5/H4 | ~7.6-8.0 (d) | ~125-129 | C3, C6, other ring carbons |

| -OCH₂- | ~4.3 (t) | ~67 | C=O, -CH₂CH₃ |

| -CH₂CH₃ | ~1.8 (sext) | ~22 | -OCH₂-, -CH₃ |

| -CH₃ | ~1.0 (t) | ~10 | -CH₂CH₃ |

| C3 | - | ~145-150 | H4/H5, -OCH₂- |

| C6 | - | ~155-160 | H4/H5 |

Note: Predicted values are based on data for analogous pyridazine derivatives. Actual values may vary depending on solvent and experimental conditions.

Solid-State NMR for Polymorphism and Cocrystal Analysis

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, including different crystalline forms (polymorphs) and multicomponent crystals (cocrystals). researchgate.net Unlike solution-state NMR, SSNMR provides information about the spatial arrangement of molecules within the crystal lattice. researchgate.netosti.gov

For this compound and its derivatives, SSNMR can be instrumental in:

Identifying Polymorphism: Different crystalline forms of the same compound can exhibit distinct SSNMR spectra due to variations in molecular packing and intermolecular interactions. This is critical as polymorphs can have different physical properties.

Confirming Cocrystal Formation: When forming cocrystals with other molecules, SSNMR can prove the association between the individual components. researchgate.net Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can highlight changes in the chemical shifts of atoms involved in intermolecular interactions, such as hydrogen bonding. osti.gov Dipolar correlation experiments can provide information on the proximity of different molecules within the crystal structure. researchgate.net This is particularly useful when single crystals suitable for X-ray diffraction cannot be grown. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to different functional groups. researchgate.net

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches from the pyridazine ring and aliphatic C-H stretches from the propyl group.

C=O stretching: A strong absorption band characteristic of the ester carbonyl group.

C-O stretching: Bands corresponding to the C-O single bonds of the ester.

C=N and C=C stretching: Vibrations from the pyridazine ring.

C-Cl stretching: A band in the lower frequency region of the spectrum.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| Ester C=O stretch | 1720-1740 | Strong |

| Ring C=N, C=C stretch | 1400-1600 | Medium-Strong |

| Ester C-O stretch | 1100-1300 | Strong |

Note: These are typical ranges and can be influenced by the molecular environment.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Pyridazine Ring Vibrations: The symmetric stretching and breathing modes of the aromatic ring often produce strong and sharp signals in the Raman spectrum. researchgate.netnih.gov

C-Cl Vibration: The carbon-chlorine bond vibration is also typically Raman active.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting and rocking modes within the propyl group can be identified.

Changes in the Raman shifts upon coordination or interaction with other molecules can provide valuable information about intermolecular forces. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the main peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for an ester of a heterocyclic carboxylic acid: miamioh.edunih.gov

Loss of the alkoxy group: Cleavage of the C-O bond of the ester can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃).

Loss of the propyl group: Cleavage of the O-C bond can result in the loss of a propyl radical (•CH₂CH₂CH₃).

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the propyl chain can be transferred to the carbonyl oxygen, leading to the elimination of propene (CH₂=CHCH₃).

Ring Fragmentation: The pyridazine ring itself can fragment, for instance, by losing N₂ or HCl.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₈H₉ClN₂O₂]⁺ | Molecular Ion ([M]⁺) | 200/202 |

| [C₅H₂ClN₂O]⁺ | Loss of •OCH₂CH₂CH₃ | 141/143 |

| [C₅H₃ClN₂O₂]⁺ | Loss of •CH₂CH₂CH₃ | 158/160 |

| [C₅H₄ClN₂O₂]⁺ | Result of McLafferty Rearrangement | 159/161 |

Note: m/z values are for the most abundant isotopes (³⁵Cl). The presence of the ³⁷Cl isotope will result in peaks at m/z + 2.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. researchgate.net For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The pyridazine ring, being an aromatic heterocycle, exhibits characteristic electronic transitions.

The primary electronic transitions observed in pyridazine and its derivatives are π → π* and n → π* transitions. aip.orgunl.edu

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyridazine systems, these transitions are responsible for strong absorption bands in the UV region. rsc.org

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair electrons on the nitrogen atoms) to a π* antibonding orbital. These are generally of lower energy and lower intensity compared to π → π* transitions and appear at longer wavelengths. unl.edu

The substituents on the pyridazine ring—the chlorine atom and the propyl carboxylate group—influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The chlorine atom, with its lone pairs, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption bands. The ester group, being an electron-withdrawing group, can also modulate the electronic structure and affect the absorption spectrum. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate and predict the UV/Vis absorption spectra of such compounds, providing insights into the nature of the electronic transitions. nih.gov

| Transition Type | Typical Wavelength Range (nm) for Pyridazines | Relative Intensity | Description |

|---|---|---|---|

| π → π | 200-300 | High | Excitation from a π bonding to a π antibonding orbital. |

| n → π | 300-400 | Low | Excitation from a non-bonding (lone pair) orbital to a π antibonding orbital. |

The photophysical properties, such as fluorescence and phosphorescence, are also governed by these electronic states. While many simple pyridazines are not strongly fluorescent, derivatization can introduce emissive properties. The study of these properties is crucial for applications in materials science and as biological probes. nih.gov

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

The concept of absolute configuration refers to the specific 3D spatial arrangement of atoms in a chiral molecule. wikipedia.org this compound itself is achiral and therefore does not have an absolute configuration to be determined. However, if chiral centers were introduced into its derivatives (for example, by substitution on the propyl chain or by creating a chiral axis), X-ray crystallography would be a primary method for determining their absolute configuration. purechemistry.orgresearchgate.net

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion. mit.edu This effect is most pronounced for heavier atoms. While modern techniques have made it possible to determine absolute configuration from light-atom structures containing oxygen, the presence of a chlorine atom in the molecule would provide a sufficiently strong anomalous signal to confidently assign the absolute configuration of a chiral derivative. mit.edu The Flack parameter is a critical value calculated during crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. wikipedia.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.com An analysis of the crystal structure of this compound would provide a detailed understanding of the supramolecular architecture. The pyridazine ring, with its nitrogen atoms and π-system, along with the chloro and ester functional groups, can participate in several types of interactions. nih.govnih.gov

Key potential interactions include:

Hydrogen Bonds: Although lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds, where hydrogen atoms from the pyridazine ring or the propyl chain interact with the oxygen atoms of the carboxylate group or the nitrogen atoms of an adjacent pyridazine ring. nih.govnih.gov

π-π Stacking: The electron-deficient pyridazine ring can engage in π-π stacking interactions with neighboring rings. nih.govresearchgate.netrsc.orgresearchgate.net These interactions are crucial in stabilizing the crystal lattice and are influenced by the dipole moment of the pyridazine ring. nih.gov

These interactions collectively dictate the physical properties of the solid, such as melting point and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within the crystal lattice. nih.govmdpi.com

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bond | Pyridazine/Propyl C-H and Carbonyl O | Directional interaction contributing to network formation. |

| C-H···N Hydrogen Bond | Pyridazine/Propyl C-H and Pyridazine N | Links molecules into chains or sheets. |

| π-π Stacking | Pyridazine rings | Major stabilizing force, often leading to layered structures. |

| Halogen Interactions (e.g., C-H···Cl) | C-Cl group and H-atoms or other electronegative atoms | Directional interactions that influence molecular assembly. |

Computational Chemistry and Theoretical Modeling of Propyl 6 Chloropyridazine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Propyl 6-chloropyridazine-3-carboxylate. These methods provide a detailed description of the electron distribution and energy of the molecule, which are key to its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The optimized geometry reveals a nearly planar pyridazine (B1198779) ring, with the propyl carboxylate group exhibiting some rotational freedom. The energetics of different conformations, particularly around the ester linkage, can be calculated to identify the most stable conformer. The total energy, zero-point vibrational energy, and thermodynamic parameters such as enthalpy and Gibbs free energy are also obtained from these calculations.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.21 Å |

| N-N Bond Length | ~1.34 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| O-C (propyl) Bond Length | ~1.45 Å |

| Dihedral Angle (Ring-Ester) | ~10-20° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

For this compound, the HOMO is typically localized over the pyridazine ring and the lone pairs of the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyridazine ring, particularly on the carbon atoms attached to the chlorine and the carboxylate group, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential is located around the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the ester group, indicating these are the primary sites for interaction with electrophiles. The most positive potential is found around the hydrogen atoms of the propyl group and the carbon atom attached to the chlorine, suggesting their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated ¹H and ¹³C NMR chemical shifts for this compound can be correlated with experimental data to confirm its structure.

Similarly, the vibrational frequencies can be calculated using DFT. These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. The calculated vibrational spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to understand the vibrational modes of the molecule.

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

|---|---|---|

| Pyridazine H | 7.8 - 8.2 | - |

| -OCH₂- | 4.3 - 4.5 | 68 - 70 |

| -CH₂- | 1.8 - 2.0 | 21 - 23 |

| -CH₃ | 0.9 - 1.1 | 10 - 12 |

| Pyridazine C-Cl | - | 155 - 158 |

| Pyridazine C-COO | - | 145 - 148 |

| C=O | - | 162 - 165 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. This analysis provides information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths can be compared with experimental data.

For this compound, the electronic transitions are typically of the π → π* and n → π* type, primarily involving the pyridazine ring and the carboxylate group. The analysis of these transitions helps in understanding the photophysical properties of the molecule.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 280 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 245 | 0.18 | HOMO-1 → LUMO (n → π) |

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, polymorphism prediction, and the design of new materials with desired properties.

This compound possesses several functional groups capable of participating in non-covalent interactions. The two nitrogen atoms of the pyridazine ring and the carbonyl oxygen atom of the ester group are potential hydrogen bond acceptors. The chlorine atom, possessing a region of positive electrostatic potential known as a σ-hole, can act as a halogen bond donor.

Computational analysis, typically using Density Functional Theory (DFT), allows for the detailed characterization of these potential interactions. By modeling dimers or larger clusters of the molecule, the geometric parameters and binding energies of these bonds can be calculated to determine their relative strength and importance in a potential crystal lattice.

| Interaction Type | Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Hydrogen Bond | C-H (ring) | N (ring) | 2.45 | -2.1 |

| Hydrogen Bond | C-H (propyl) | O (carbonyl) | 2.55 | -1.8 |

| Halogen Bond | C-Cl | N (ring) | 3.10 | -3.5 |

| Halogen Bond | C-Cl | O (carbonyl) | 3.25 | -2.9 |

This interactive table presents predicted parameters for potential non-covalent bonds. The values are derived from theoretical calculations and represent plausible interaction geometries and strengths.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The surface is generated by partitioning crystal space between molecules, and properties such as the normalized contact distance (dnorm) are mapped onto it. Red spots on the dnorm map indicate close intermolecular contacts, highlighting the most significant interactions like hydrogen bonds. nih.gov

| Contact Type | Predicted Contribution (%) | Characteristics |

| H···H | 42.5 | Represents the largest contribution, typical for organic molecules, indicating van der Waals interactions. |

| C···H / H···C | 24.0 | Corresponds to interactions between the carbon framework and hydrogen atoms. |

| O···H / H···O | 12.5 | Sharp spikes in the fingerprint plot would indicate C-H···O hydrogen bonds. |

| N···H / H···N | 10.5 | Relates to contacts involving the pyridazine ring nitrogen atoms, including weak C-H···N hydrogen bonds. |

| Cl···H / H···Cl | 8.0 | Indicates the presence of halogen-hydrogen interactions, crucial for directing the supramolecular assembly. |

| Other | 2.5 | Includes minor contacts such as C···C, C···N, etc. |

This interactive table summarizes the predicted percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on analyses of similar heterocyclic compounds. nih.govtandfonline.com

The formation of a multicomponent crystal, either a cocrystal (where components are neutral) or a molecular salt (where proton transfer occurs), can be predicted by considering the pKa difference (ΔpKa) between the acidic and basic components. A widely accepted guideline is the "ΔpKa rule":

ΔpKa < 0 : Cocrystal formation is highly likely.

0 < ΔpKa < 3 : A transitional region where either a cocrystal or a salt may form.

ΔpKa > 3 : Salt formation is highly probable.

The parent compound, 6-chloropyridazine-3-carboxylic acid, has a predicted pKa of approximately 2.68. This allows for the theoretical screening of potential co-formers to engineer new solid forms.

| Co-former | Co-former pKa | ΔpKa (pKabase - pKaacid) | Predicted Outcome |

| 2-Aminopyrimidine | 3.54 | 0.86 | Cocrystal / Salt Borderline |

| Isonicotinamide | 3.61 | 0.93 | Cocrystal / Salt Borderline |

| 4,4'-Bipyridine | 4.80 | 2.12 | Cocrystal / Salt Borderline |

| L-Proline | 10.64 | 7.96 | Molecular Salt |

This interactive table demonstrates the application of the ΔpKa rule to predict the outcome of combining 6-chloropyridazine-3-carboxylic acid with various co-formers.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. dntb.gov.uarsc.org A key reaction for this compound is the nucleophilic aromatic substitution (SNAr) at the C6 position, replacing the chlorine atom.

By modeling the reaction pathway using DFT, one can map the potential energy surface. This involves locating the geometry of the reactants, the high-energy transition state (often a Meisenheimer complex), and the final products. The calculated energy difference between the reactants and the transition state provides the activation energy (ΔE‡), which is a key determinant of the reaction rate.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile (e.g., NH₃) | 0.0 |

| Transition State (TS) | Formation of the Meisenheimer intermediate | +18.5 |

| Intermediate | Covalent adduct (Meisenheimer complex) | +12.0 |

| Products | Propyl 6-aminopyridazine-3-carboxylate + HCl | -5.5 |

This interactive table provides a hypothetical energy profile for an SNAr reaction, illustrating how computational methods can quantify the energetics of a chemical transformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Molecular Descriptors

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. kfupm.edu.saasianpubs.org For a series of analogs of this compound, a QSAR model could be developed to predict their potential efficacy as, for example, enzyme inhibitors.

The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including steric (e.g., molecular weight), electronic (e.g., HOMO/LUMO energies), and hydrophobic (e.g., LogP) characteristics. dovepress.com Statistical methods, such as multiple linear regression, are then used to create an equation correlating a selection of these descriptors with the observed activity.

| Compound | R-Group (at C6) | Molecular Weight | LogP | PSA (Ų) | HOMO (eV) | LUMO (eV) |

| Parent Compound | -Cl | 214.64 | 1.95 | 45.6 | -7.21 | -1.58 |

| Analog 1 | -F | 198.18 | 1.45 | 45.6 | -7.35 | -1.55 |

| Analog 2 | -OCH₃ | 210.22 | 1.38 | 54.8 | -6.95 | -1.42 |

| Analog 3 | -NH₂ | 195.21 | 0.88 | 71.6 | -6.54 | -1.21 |

This interactive table shows a set of calculated molecular descriptors for the title compound and hypothetical analogs, which would form the basis for a QSAR study.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) responses are of significant interest for applications in photonics and optoelectronics. rsc.org Computational methods, particularly DFT, are highly effective for predicting the NLO properties of organic molecules. consensus.app The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.

The NLO properties of this compound arise from its π-conjugated system. The electron-withdrawing nature of the pyridazine ring and the chloro- and carboxylate substituents create an asymmetric electronic environment, which can be enhanced to improve NLO response. Theoretical calculations can predict these properties and guide the design of new derivatives with enhanced NLO characteristics. researchgate.netijcce.ac.ir

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | µ | 3.45 | Debye |

| Mean Polarizability | <α> | 18.5 x 10-24 | esu |

| First Hyperpolarizability | βtot | 9.8 x 10-30 | esu |

This interactive table presents theoretically predicted NLO properties for this compound, suggesting its potential as a component in NLO materials.

Structure Activity Relationship Sar Studies and Molecular Design Based on Propyl 6 Chloropyridazine 3 Carboxylate

Systematic Chemical Modifications and Their Impact on Molecular Recognition

Systematic modifications of the Propyl 6-chloropyridazine-3-carboxylate scaffold are crucial for understanding its molecular recognition patterns. The inherent polarity and hydrogen-bonding potential of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring allow it to act as a key pharmacophore in engaging target proteins. nih.gov

Key modifications and their typical impacts include:

The 3-Position Carboxylate: The ester group is a common site for modification. Varying the alkyl chain length (e.g., methyl, ethyl, propyl) can influence solubility, cell permeability, and steric interactions within a binding pocket. A primary strategic modification is the conversion of the ester to a carboxamide. This change introduces a hydrogen bond donor (the amide N-H) and allows for the addition of diverse substituent groups, which can form new interactions with the target protein and explore different regions of the binding site. This ester-to-amide switch is a cornerstone in optimizing pyridazine-based inhibitors. nih.govnih.gov

The 6-Position Chlorine: The chlorine atom at the 6-position is an excellent leaving group, making it a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions. Replacing the chlorine with different amine, ether, or carbon-linked moieties can dramatically alter the compound's biological activity and selectivity. For instance, in the development of kinase inhibitors, this position is often functionalized with larger, substituted aryl or amino groups to achieve specific interactions within the ATP-binding site. nih.govgoogle.com

The following table summarizes the impact of these systematic modifications on molecular activity, based on findings from related pyridazine derivatives.

Table 1: Impact of Chemical Modifications on Pyridazine Scaffold Activity

| Modification Site | Modification Type | Observed Impact on Molecular Recognition & Activity | Example Target Class |

|---|---|---|---|

| Position 3 (Carboxylate) | Ester to Carboxamide | Introduces H-bond donor capabilities; allows for diverse N-substituents to probe binding pocket. Often increases potency. | Kinases (SYK, TYK2) nih.govnih.gov |

| Position 6 (Chlorine) | Substitution with Amino/Aryl Groups | Enables specific interactions with target residues; crucial for achieving selectivity and high affinity. | Kinases (SYK) nih.govgoogle.com |

| Position 6 (Chlorine) | Substitution with Sulfonamide-bearing groups | Can enhance binding to specific targets and improve pharmacokinetic properties. | Glucan Synthase nih.gov |

| Core Scaffold | Fusion with other rings (e.g., thiazole) | Modifies overall shape and electronic distribution; can improve selectivity and safety profile. | Cyclooxygenase-2 (COX-2) nih.gov |

SAR in Enzyme Inhibition Research: Understanding Molecular Binding Mechanisms

The 6-chloropyridazine-3-carboxylate scaffold has proven to be a valuable template for developing inhibitors against several important enzyme classes.

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase essential for B-cell activation and is a therapeutic target for autoimmune and inflammatory diseases. google.com The pyridazine-3-carboxamide (B1582110) framework, derived from the corresponding ester, is a key component in potent SYK inhibitors.

A prime example is the inhibitor RO9021 , 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide. nih.gov The development of such compounds highlights a clear SAR pathway starting from a simple scaffold like this compound:

The pyridazine-3-carboxamide core serves as the hinge-binding motif, a common feature in ATP-competitive kinase inhibitors.

The substituent at the 6-position, an (1R,2S)-2-amino-cyclohexylamino group, is critical for potency and interacts with the solvent-exposed region of the kinase.

The group at the 4-position (displacing a halogen in a precursor) provides additional interactions that enhance selectivity and affinity. nih.gov

This demonstrates a strategy where the 6-chloro and 3-carboxylate positions are systematically functionalized to build a highly potent and selective inhibitor.

Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for anticancer and anti-inflammatory agents. nih.gov While specific studies on this compound as a DHODH inhibitor are not prominent, the broader class of nitrogen-containing heterocyclic compounds has been extensively explored. For instance, inhibitors based on pyrazolo[1,5-a]pyridine (B1195680) and other azine scaffolds have shown potent human DHODH inhibition. acs.orgnih.gov

The chemical properties of the pyridazine nucleus—its ability to participate in hydrogen bonding and its defined geometry—make it a plausible scaffold for DHODH inhibition. Future research could involve modifying the 6-chloropyridazine-3-carboxylate core to mimic the pharmacophoric features of known DHODH inhibitors, such as those that bind in the ubiquinone binding pocket of the enzyme.

The pyridazine nucleus is recognized as a promising scaffold for the development of selective Cyclooxygenase-2 (COX-2) inhibitors, which offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.netnih.gov The core structure of many COX-2 inhibitors features a central ring system with specific side groups that fit into the larger, more flexible active site of COX-2 compared to COX-1.

SAR studies on pyridazine-based compounds have shown that:

The pyridazine ring can serve as the central heterocyclic core. orientjchem.org

Substituents on the pyridazine ring are crucial for COX-2 selectivity. For example, diaryl substitution patterns, common in selective COX-2 inhibitors (coxibs), can be effectively mimicked.

The presence of specific functional groups, such as a sulfonamide or a methylsulfonyl moiety, on one of the aryl rings attached to the pyridazine core often confers high COX-2 selectivity and potency. cu.edu.eg

The following table presents data from a study on pyridazine derivatives, illustrating the SAR for COX inhibition.

Table 2: COX Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | Modifications on Pyridazine Core | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

|---|---|---|---|---|

| Celecoxib (Reference) | Pyrazole core with p-sulfonamidophenyl group | 15.0 | 0.04 | 375 |

| Compound 23g (from review cu.edu.eg) | 2,6-disubstituted pyridazinone | 504.6 | 0.043 | 11734 |

| Compound 63a (from review cu.edu.eg) | Pyridazine with p-sulfamoylphenyl group | >100 | 0.016 | >6250 |

Data adapted from reviews summarizing multiple studies. cu.edu.eg IC₅₀ values represent the concentration required for 50% inhibition.

Design and Synthesis of Pyridazine-Based Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. pageplace.de A molecule like this compound can be synthetically elaborated into a chemical probe. The design of such a probe typically involves incorporating two key features: a photoreactive group for covalent cross-linking to the target protein and a reporter tag (or "handle") for detection and enrichment. researchgate.netunimi.it

A hypothetical design for a probe based on the pyridazine scaffold could involve:

Installation of a Reporter Handle: An alkyne or azide (B81097) group, suitable for "click chemistry," could be introduced. This might be achieved by substituting the 6-chloro position with a linker containing a terminal alkyne.

Incorporation of a Photoreactive Group: A diazirine or benzophenone (B1666685) moiety could be attached to another position of the molecule, often on a substituent that is known from SAR studies to be solvent-exposed and not critical for binding affinity. unimi.it

The synthesis would leverage the reactivity of the 6-chloro position. For example, coupling with an amino-alkyne linker would install the handle, creating a versatile intermediate. This intermediate could then be further functionalized at the 3-position (e.g., via an amide coupling) with a fragment bearing the photoreactive diazirine group. Such a probe would allow researchers to treat cells or lysates, irradiate with UV light to covalently link the probe to its binding partners, and then use click chemistry to attach a fluorescent dye or biotin (B1667282) for visualization or affinity purification of the target proteins.

Conformational Flexibility and Ligand-Target Binding Interactions

The binding of a ligand to its target is governed by its ability to adopt a favorable conformation within the active site. The this compound scaffold combines a rigid core with flexible side chains, a common feature in drug design.

Rigid Scaffold: The pyridazine ring is largely planar, providing a rigid anchor that can position substituents in well-defined vectors. This reduces the entropic penalty upon binding compared to a fully flexible molecule. Molecular docking studies on pyridazine-based inhibitors often show the ring system making key planar stacking or hydrogen bonding interactions. nih.govrrpharmacology.ru